molecular formula C9H15Cl2N5O B1589712 6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine,hydrochloride CAS No. 75438-58-3

6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine,hydrochloride

Cat. No.: B1589712
CAS No.: 75438-58-3
M. Wt: 280.15 g/mol
InChI Key: SKWXZGXGBKLLOD-UHFFFAOYSA-N
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Description

Moxonidine hydrochloride is a second-generation, centrally acting antihypertensive agent recognized for its high selectivity as an I1-imidazoline receptor agonist . Its primary research value lies in studying central blood pressure regulation; it reduces sympathetic nervous system activity by specifically targeting and activating I1-receptors in the rostral ventrolateral medulla (RVLM), leading to a pronounced and long-lasting reduction in blood pressure with a lower incidence of side effects compared to non-selective agents . This mechanism is a key focus for investigations into essential hypertension . Researchers utilize moxonidine hydrochloride to explore its hemodynamic effects, which include lowering systemic vascular resistance without significantly affecting cardiac output . Beyond its core antihypertensive application, studies suggest a broader research potential. It has demonstrated beneficial effects in experimental models for conditions such as ventricular arrhythmias, and has been shown to increase urine flow and sodium excretion, indicating potential research applications in heart failure and renal function . Its influence on sympathetic activity has also spurred research into its potential effects on metabolic parameters, including insulin resistance and lipid profiles . The compound has a bioavailability of approximately 88% and is primarily eliminated renally, with over 90% of a dose excreted within 24 hours, factors that are critical for pharmacokinetic and pharmacodynamic study design . Moxonidine hydrochloride is offered for research purposes only and is strictly not for diagnostic or therapeutic use in humans. Researchers should note that its use is contraindicated in cases of severe renal impairment and requires careful consideration in specialized populations .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75438-58-3

Molecular Formula

C9H15Cl2N5O

Molecular Weight

280.15 g/mol

IUPAC Name

6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C9H14ClN5O.ClH/c1-9(15-8-11-3-4-12-8)13-6(10)5-7(14-9)16-2;/h5,13H,3-4H2,1-2H3,(H2,11,12,15);1H

InChI Key

SKWXZGXGBKLLOD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=CC(=N1)OC)Cl)NC2=NCCN2.Cl

Origin of Product

United States

Molecular and Cellular Pharmacology of Moxonidine Hydrochloride

Ligand-Receptor Interactions and Selectivity

Moxonidine's therapeutic effects are rooted in its specific interactions with two key receptor types in the central nervous system: imidazoline (B1206853) I1 receptors and, to a lesser extent, α2-adrenergic receptors. drugbank.com Its clinical efficacy and side-effect profile are largely determined by its preferential affinity for the I1 receptor subtype. wikipedia.orgdrugbank.com

Moxonidine (B1115) acts as a selective agonist for the imidazoline receptor subtype 1 (I1). wikipedia.org These receptors are integral to the central regulation of blood pressure. The interaction of moxonidine with I1 receptors initiates a cascade that leads to a reduction in sympathetic nervous system activity. nih.govdrugbank.com

Moxonidine demonstrates a significantly higher binding affinity for imidazoline I1 receptors compared to α2-adrenoceptors. wikipedia.orgnih.gov This selectivity is a defining characteristic of its pharmacological profile. Studies have quantified this preference, showing that moxonidine's affinity for I1 receptors can be 33 to 700 times greater than its affinity for α2-adrenoceptors, depending on the tissue and species studied. wikipedia.orgresearchgate.netresearchgate.net For instance, in bovine ventrolateral medulla (VLM) membranes, moxonidine displayed a 40- to 70-fold selectivity for I1-imidazoline sites over α2 sites. researchgate.netresearchgate.net In the rat renal medulla, this selectivity was even more pronounced, reaching almost 700-fold in favor of I1-imidazoline sites relative to the α2B-adrenoceptor subtype. researchgate.net This high degree of selectivity contrasts with first-generation agents like clonidine (B47849), which binds to both receptors with more comparable affinity. wikipedia.org The clinical potency of centrally acting antihypertensives has been shown to correlate strongly with their binding affinity at I1-imidazoline sites, but not with their α2-adrenergic affinity. researchgate.net

Table 1: Moxonidine Receptor Binding Selectivity

Tissue/Model Receptor Comparison Selectivity Ratio (I1 vs. α2) Reference
General I1 vs. α2 ~33-fold higher for I1 wikipedia.org
Bovine VLM I1 vs. α2 40 to 70-fold higher for I1 researchgate.netresearchgate.net
Rat Renal Medulla I1 vs. α2B ~700-fold higher for I1 researchgate.net
Heart Atria I1 vs. α2 ~40-fold higher for I1
General I1 vs. α2 4-fold higher for I1 abcam.com

Imidazoline I1 receptors are strategically located in specific areas of the central nervous system that are crucial for cardiovascular regulation. researchgate.net The primary site of action for moxonidine's antihypertensive effect is the rostral ventrolateral medulla (RVLM), a key region in the brainstem for controlling sympathetic outflow. nih.govdrugbank.comcore.ac.uk Receptor autoradiography has confirmed the high density of I1-imidazoline sites in the RVLM and other areas of the brainstem reticular formation, whereas α2-adrenergic sites are more concentrated in the nucleus of the solitary tract. drugbank.comphysiology.org The presence of I1 receptors is not limited to the RVLM; they are also found in other brain regions, including the nucleus of the solitary tract, hippocampus, and striatum, as well as in peripheral tissues like the adrenal medulla and renal epithelium. researchgate.netwikipedia.org Direct administration of moxonidine into the RVLM produces a pronounced reduction in blood pressure, confirming this area as the principal site for its centrally mediated antihypertensive activity. nih.gov

The I1-imidazoline binding site is recognized as a functional receptor, meeting criteria that include association with physiological functions, specific cellular signaling, and the existence of endogenous ligands. physiology.orgresearchgate.net Several endogenous substances have been proposed as ligands for imidazoline receptors. These are sometimes collectively termed clonidine-displacing substances (CDS). nih.govnih.gov

One of the most studied putative endogenous ligands is agmatine (B1664431), which is formed from the decarboxylation of L-arginine. core.ac.uk Agmatine binds to both I1 and I2 imidazoline receptors, as well as to α2-adrenoceptors, and is thought to function as a neurotransmitter or hormone. core.ac.uknih.gov Other proposed endogenous ligands include harmane and imidazole-4-acetic acid ribotide, which also demonstrate central effects on blood pressure. core.ac.uk The characterization of these endogenous molecules and their precise physiological roles in modulating the I1 receptor system is an ongoing area of research. core.ac.uknih.gov

While moxonidine's primary target is the I1 receptor, it also interacts with α2-adrenergic receptors, albeit with much lower affinity. wikipedia.orgdrugbank.com This interaction is considered a secondary component of its mechanism. The reduced potency at α2-receptors is directly correlated with a more favorable side-effect profile, particularly a lower incidence of sedation and dry mouth, which are common with less selective agents like clonidine. drugbank.comahajournals.org

Studies in genetically modified mice have provided further insight into moxonidine's effects. These studies suggest that moxonidine may act as a partial agonist at α2A-adrenergic receptors. pnas.org Its antinociceptive (pain-relieving) effects, for example, have been shown to be mediated by α2-adrenergic receptors other than the α2a subtype, distinguishing its mechanism from that of clonidine in this context. nih.gov This differential engagement of α2-adrenoceptor subtypes and its partial agonism contribute to its unique pharmacological profile, separating its therapeutic antihypertensive action from the sedative effects often mediated by full α2-adrenoceptor agonism. drugbank.compnas.org

Imidazoline I1 Receptor Agonism

Localization and Distribution in Central Nervous System (Rostral Ventrolateral Medulla)

Intracellular Signaling Pathways Mediated by Moxonidine Hydrochloride

The signaling pathways activated by moxonidine following I1 receptor binding are distinct from conventional G-protein coupled receptor pathways. researchgate.netnih.gov Initial studies indicated that I1 receptor activation does not lead to the inhibition of adenylyl cyclase or stimulate rapid calcium fluxes, which are typical of α2-adrenoceptor signaling. researchgate.net

Instead, research points to a more novel cascade of intracellular events. The binding of moxonidine to the I1 receptor, or the candidate I1 receptor protein (IRAS), has been shown to activate phosphatidylcholine-selective phospholipase C (PC-PLC). nih.govresearchgate.net This activation leads to the generation of diacylglycerol (DAG). researchgate.netnih.gov

Downstream of PC-PLC and DAG, moxonidine stimulates mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK). nih.govresearchgate.net The activation of ERK by moxonidine can be blocked by I1 receptor antagonists and by inhibitors of PC-PLC, confirming the sequence of this pathway. nih.govresearchgate.net Protein kinase C (PKC) has also been identified as a key component in this signaling cascade, playing a role in the activation of ERK. researchgate.netoup.com

Furthermore, there is evidence suggesting a link between I1 receptor activation by moxonidine and the nitric oxide (NO) system. Chronic administration of moxonidine has been found to upregulate the protein expression of inducible nitric oxide synthase (iNOS) in the RVLM, suggesting that NO may be involved in mediating the long-term cardiovascular effects of the drug. oup.com In some neuronal systems, the moxonidine-induced inhibition of synaptic transmission appears to involve the cAMP pathway, suggesting that the signaling mechanisms can be cell-type specific. jneurosci.org

Modulation of Rac-Regulated Signal Transduction Pathways

Moxonidine's effects are closely linked to the I₁-imidazoline receptor system, which involves the protein Nischarin. jensenlab.orguniprot.org Through this system, moxonidine acts as a modulator of signal transduction pathways regulated by the Rho family of small GTPases, particularly Rac1. drugbank.comjensenlab.org Research indicates that moxonidine suppresses cell migration stimulated by Rac1. drugbank.com This inhibitory action extends to Rac-induced cell migration and invasion in both breast and colon epithelial cells. drugbank.comjensenlab.org The mechanism involves blocking both PAK-dependent and PAK-independent Rac signaling. drugbank.comjensenlab.orguniprot.org

Table 1: Effects of Moxonidine on Rac-Regulated Pathways
Pathway/ProcessEffect of Moxonidine/Nischarin PathwayMechanismReferences
Rac1-Stimulated Cell MigrationSuppressionInteraction with and inhibition of downstream effectors like PAK1. drugbank.comjensenlab.org
Rac-Induced Cell InvasionInhibition (in breast and colon epithelial cells)Modulation of Rac-regulated signal transduction. drugbank.comjensenlab.org
PAK-Independent Rac SignalingBlockadeDirect interaction with RAC1. drugbank.comjensenlab.orguniprot.org

Effects on Kinase Activity (e.g., PAK1, LIMK1, Akt, p38 MAPK)

Moxonidine influences the activity of several key protein kinases involved in cell signaling. Its interaction with Rac-regulated pathways leads to the inhibition of p21-activated kinase 1 (PAK1) activity. drugbank.comjensenlab.orguniprot.org This is a crucial step in its anti-migratory effects, as PAK1 is a primary effector of Rac1. uniprot.org

Furthermore, moxonidine signaling leads to the inhibition of LIM domain kinase 1 (LIMK1) by reducing the phosphorylation of a key tyrosine residue (Tyr-508). drugbank.comjensenlab.org Since PAK1 is known to phosphorylate and activate LIMK1, this effect is likely downstream of PAK1 inhibition. reactome.org

Studies in spontaneously hypertensive rats (SHR) have revealed that moxonidine treatment inhibits the phosphorylation of both Akt (also known as Protein Kinase B) and p38 mitogen-activated protein kinase (p38 MAPK). nih.govnih.gov In vitro experiments have shown that moxonidine can have differential effects on these kinases depending on the cell type; for instance, it inhibited norepinephrine-induced death in neonatal cardiomyocytes while increasing mortality in fibroblasts through varied effects on Akt and p38 MAPK. nih.govnih.gov The inhibition of p38 MAPK is significant, as this kinase is a key component of inflammatory signaling cascades. nih.gov

Table 2: Moxonidine's Impact on Kinase Activity
KinaseEffectObserved InReferences
PAK1 (p21-activated kinase 1)Inhibition of kinase activityCells with Rac1-stimulated migration drugbank.comjensenlab.orguniprot.org
LIMK1 (LIM domain kinase 1)Inhibition via reduced Tyr-508 phosphorylationCells with Rac1-stimulated migration drugbank.comjensenlab.org
Akt (Protein Kinase B)Inhibition of phosphorylationSpontaneously Hypertensive Rats (SHR); Fibroblasts (in vitro) nih.govnih.gov
p38 MAPKInhibition of phosphorylationSpontaneously Hypertensive Rats (SHR); Fibroblasts (in vitro) nih.govnih.gov

Influence on Gene Expression and Transcription Factors (e.g., NF-κB, Cyclin D1)

The molecular effects of moxonidine extend to the regulation of gene expression through its influence on critical transcription factors. The signaling pathway associated with the I₁-receptor, mediated by Nischarin, blocks the activation of the nuclear factor-kappa B (NF-κB) response element that is typically stimulated by Rac1. drugbank.comjensenlab.orguniprot.org NF-κB is a pivotal transcription factor that controls the expression of numerous genes involved in inflammation, immune response, cell proliferation, and survival. mdpi.com

Directly linked to this, moxonidine signaling also inhibits the activation of the Cyclin D1 promoter that is stimulated by Rac1. drugbank.comjensenlab.orguniprot.org Cyclin D1 is a key regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov The transcription of the cyclin D1 gene is known to be a downstream target of NF-κB activation. mdpi.comnih.govnih.gov By inhibiting NF-κB, moxonidine can therefore reduce the expression of Cyclin D1, which has implications for controlling cell proliferation. drugbank.comnih.gov

Table 3: Moxonidine's Effect on Transcription Factors and Gene Expression
MoleculeEffectUpstream RegulatorReferences
NF-κB (Nuclear Factor-kappa B)Inhibition of response element activationRac1 drugbank.comjensenlab.orguniprot.org
Cyclin D1Inhibition of promoter activationRac1, NF-κB drugbank.comjensenlab.orguniprot.orgnih.gov

Crosstalk with Cytokine and Inflammatory Cascades

Moxonidine demonstrates significant interaction with cytokine and inflammatory pathways, an effect that may contribute to its beneficial actions beyond blood pressure reduction. nih.govahajournals.org In animal models of hypertension, moxonidine treatment has been shown to attenuate levels of both circulating and cardiac cytokines. nih.govnih.gov

Specifically, treatment with moxonidine reduced plasma concentrations of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov While levels of Interleukin-1 beta (IL-1β) were initially increased, they tended to decrease with longer-term treatment. nih.gov This anti-inflammatory activity may be linked to moxonidine's ability to inhibit the p38 MAPK pathway, which is a critical downstream effector in the signaling cascade initiated by cytokines like TNF-α and IL-1β. nih.govfrontiersin.org By modulating these inflammatory cascades, moxonidine may help attenuate pathological processes such as cardiac hypertrophy and fibrosis. nih.gov

Table 4: Modulation of Cytokines by Moxonidine
CytokineEffect of Moxonidine Treatment in SHRReferences
TNF-α (Tumor Necrosis Factor-alpha)Reduced circulating levels nih.gov
IL-6 (Interleukin-6)Reduced circulating levels nih.gov
IL-1β (Interleukin-1 beta)Initial increase, followed by a trend to decrease nih.gov
IL-10 (Interleukin-10)No alteration nih.gov

Physiological Systems Modulation and Therapeutic Mechanisms

Autonomic Nervous System Regulation by Moxonidine (B1115) Hydrochloride

Moxonidine is a second-generation centrally acting antihypertensive agent that selectively activates I1-imidazoline receptors. nih.govnih.gov This action is central to its ability to regulate the autonomic nervous system.

Moxonidine hydrochloride's principal mechanism of action is the stimulation of imidazoline (B1206853) I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. patsnap.com This area is a critical control center for the sympathetic nervous system. patsnap.com By acting on these receptors, moxonidine effectively reduces the sympathetic outflow from the central nervous system to peripheral organs. nih.govpatsnap.comahajournals.org This central sympathoinhibition leads to a decrease in the activity of the sympathetic nervous system throughout the body. ahajournals.orgahajournals.org

This reduction in sympathetic tone results in decreased peripheral vascular resistance, a key factor in lowering blood pressure. patsnap.com The sympatholytic effect of moxonidine has been demonstrated through direct measurements of muscle sympathetic nerve activity (MSNA), which show a significant reduction after administration of the drug in both healthy individuals and hypertensive patients. ahajournals.org Furthermore, this central action leads to a decrease in circulating levels of norepinephrine (B1679862), a key neurotransmitter of the sympathetic nervous system. nih.govahajournals.org Unlike older centrally acting antihypertensives, moxonidine has a lower affinity for α2-adrenergic receptors, which is believed to contribute to a more favorable side effect profile. patsnap.comahajournals.org

The peripheral cardiac sympatho-inhibition induced by moxonidine is primarily mediated by the α2A-adrenoceptor subtype. nih.gov Studies have shown that while moxonidine centrally inhibits sympathetic activity through the I1-imidazoline receptor, its effects on peripheral cardiac sympathetic outflow also involve α2-adrenoceptors. nih.gov

Moxonidine has been shown to influence heart rate variability (HRV), a measure of the variation in time between consecutive heartbeats, which reflects the health of the autonomic nervous system. An acute, single dose of moxonidine has been observed to increase cardiovagal tone in healthy male subjects. nih.gov This is evidenced by changes in specific HRV parameters, such as an increase in the high-frequency (HF) component and a decrease in the low-frequency/high-frequency (LF/HF) ratio, which are indicative of a shift towards parasympathetic dominance. nih.govresearchgate.net

In a study involving healthy male volunteers, a single oral dose of moxonidine resulted in a significant increase in the high-frequency normalized units (HFnu) and a decrease in the low-frequency normalized units (LFnu) and the LF/HF ratio in the supine position. nih.gov These findings suggest an enhancement of the parasympathetic (vagal) influence on the heart and a reduction in sympathetic modulation. nih.gov However, these short-term effects on HRV were attenuated during parasympathetic and sympathetic autonomic maneuvers like controlled breathing and handgrip exercises. nih.gov In hypertensive patients with vasovagal syncope, moxonidine treatment has been shown to reduce the elevated activity of the sympathetic component. viamedica.pl

The central sympathoinhibitory action of moxonidine extends to the kidneys, leading to a reduction in renal sympathetic nerve activity. oup.comahajournals.org This is a significant aspect of its therapeutic effect, as the sympathetic nervous system plays a crucial role in regulating renal function. Inhibition of renal sympathetic nerve activity can lead to increased sodium and water excretion (diuresis and natriuresis), which contributes to blood pressure reduction. oup.comahajournals.org

Studies in animal models have demonstrated that central administration of moxonidine increases sodium excretion, and this effect is diminished by renal denervation, highlighting the importance of intact renal nerves for this response. ahajournals.org In patients with end-stage renal disease, a condition characterized by markedly increased sympathetic outflow, low-dose moxonidine has been shown to cause sustained and substantial reductions in muscle sympathetic nerve activity without causing significant changes in heart rate or mean arterial pressure. nih.gov This suggests a potential for improving cardiovascular prognosis in this patient population by inhibiting central sympathetic outflow. nih.gov Furthermore, research in animal models of chronic renal failure indicates that inhibiting sympathetic nervous activity with moxonidine can ameliorate disease progression, an effect that appears to be independent of blood pressure reduction. researchgate.net

Modulation of Heart Rate Variability and Cardiovagal Tone

Cardiovascular System Effects Beyond Blood Pressure Reduction

The benefits of moxonidine hydrochloride on the cardiovascular system are not limited to its primary function of lowering blood pressure. Through its modulation of the autonomic nervous system and potentially through direct cardiac effects, moxonidine exerts positive influences on the structure and function of the heart.

Moxonidine treatment has been associated with the regression of left ventricular hypertrophy (LVH), a common and detrimental adaptation of the heart to chronic hypertension. nih.govnih.gov Studies in both animal models and human patients have demonstrated that moxonidine can lead to a reduction in left ventricular mass. nih.govresearchgate.net This effect is thought to be a result of both the reduction in blood pressure and the drug's sympatholytic action.

In spontaneously hypertensive rats (SHR), moxonidine treatment has been shown to reduce left ventricular mass, cardiomyocyte size, and both interstitial and perivascular collagen deposition. nih.gov The mechanisms underlying this anti-hypertrophic effect appear to involve a sustained reduction in DNA synthesis and a transient stimulation of DNA fragmentation. nih.govnih.gov In vitro studies suggest that moxonidine may selectively protect against cardiomyocyte death while promoting the loss of fibroblasts, potentially through the activation of cardiac imidazoline I1-receptors. nih.govnih.gov In a study on rats with heart failure following myocardial infarction, moxonidine treatment was found to normalize the ventricular weight to body weight ratio and reduce interstitial collagen, suggesting an attenuation of post-infarction remodeling. researchgate.net

A clinical study on hypertensive patients demonstrated that long-term treatment with moxonidine resulted in a significant decrease in interventricular septum thickness and left ventricular mass. researchgate.net This regression of LVH is a crucial therapeutic benefit, as LVH is an independent risk factor for various cardiovascular events. nih.gov

Beyond its effects on cardiac structure, moxonidine has been shown to improve cardiac performance, particularly diastolic function. nih.govnih.gov In spontaneously hypertensive rats, treatment with moxonidine improved diastolic function parameters, even after correcting for changes in heart rate. nih.gov This included an attenuation of delayed relaxation and a reduction in the left ventricular myocardial performance index (LVMPI), an indicator of global cardiac function. nih.gov

These improvements in cardiac performance are likely multifactorial, stemming from the reduction in blood pressure, the inhibition of sympathetic nerve activity, and the positive effects on myocardial structure, such as reduced fibrosis. nih.govresearchgate.net The improved diastolic function is significant as impairment of this function often precedes systolic dysfunction in hypertensive patients. researchgate.net While moxonidine demonstrates clear benefits for diastolic function, studies have shown that it does not significantly affect systolic function. nih.gov

Table of Research Findings on Moxonidine's Cardiovascular Effects

Study PopulationKey FindingReference
Hypertensive PatientsSignificant decrease in interventricular septum thickness and left ventricular mass with long-term treatment. researchgate.net
Spontaneously Hypertensive Rats (SHR)Reduced left ventricular mass, cardiomyocyte size, and collagen deposition. Improved diastolic function. nih.gov
Rats with Post-Myocardial Infarction Heart FailureNormalized ventricular weight to body weight ratio and reduced interstitial collagen. researchgate.net
Healthy Male VolunteersAcute single dose increased cardiovagal tone. nih.gov
Patients with End-Stage Renal DiseaseSustained reduction in muscle sympathetic nerve activity. nih.gov

Endothelial Function Enhancement

Moxonidine has been shown to improve endothelial dysfunction, a condition often observed in patients with metabolic syndrome, type 2 diabetes, and hypertension. nih.govendocrine-abstracts.orgresearchgate.net Clinical studies have demonstrated that treatment with moxonidine can lead to significant improvements in flow-mediated dilatation (FMD), a key indicator of endothelial health. nih.govendocrine-abstracts.org This enhancement of endothelial function is thought to be linked to the drug's ability to reduce sympathetic nervous system activity. researchgate.net The central sympathoinhibition brought about by moxonidine may play a modulating role in endothelial function. researchgate.net Furthermore, nitric oxide (NO), a crucial molecule in maintaining vascular health, appears to be involved in the central mechanism of moxonidine. oup.comoup.comnih.gov Specifically, NO generated by inducible nitric oxide synthase (iNOS) in the rostral ventrolateral medulla (RVLM) of the brainstem is suggested to mediate the sympathetic inhibition caused by moxonidine. oup.comoup.comnih.gov Studies have shown that moxonidine can upregulate the expression of iNOS protein in the RVLM. oup.comnih.gov

Renal Hemodynamic and Excretory Actions

Moxonidine hydrochloride demonstrates significant effects on the kidneys, influencing both blood flow and the excretion of water and electrolytes. ahajournals.orgtandfonline.com These actions are a result of both direct effects on the kidney and indirect effects mediated by its central sympatholytic activity. ahajournals.orgnih.govnih.gov

Diuresis and Natriuresis Mechanisms (Direct and Indirect Renal Actions)

Moxonidine promotes diuresis (increased urine production) and natriuresis (increased sodium excretion). ahajournals.orgnih.govscielo.br These effects are dose-dependent and contribute to its blood pressure-lowering capabilities. ahajournals.orgnih.gov The mechanisms behind these renal actions are multifaceted.

Direct Renal Actions: Moxonidine can act directly on the kidneys. ahajournals.orgnih.govnih.gov Imidazoline I1 receptors, for which moxonidine has a high affinity, are present in the proximal tubules of the kidney. tandfonline.com Stimulation of these receptors is thought to inhibit the Na+-H+ exchanger, a key transporter involved in sodium reabsorption. nih.govresearchgate.net

Indirect Renal Actions: The primary mechanism of moxonidine is the reduction of sympathetic nervous system outflow from the brain. researchgate.netpatsnap.com This central sympathoinhibition leads to a decrease in renal sympathetic nerve activity, which in turn promotes diuresis and natriuresis. scielo.br

Involvement of Atrial Natriuretic Peptide (ANP) and cGMP Pathways

A significant component of moxonidine's renal action involves the cardiac hormone atrial natriuretic peptide (ANP). ahajournals.orgnih.govscielo.br Moxonidine has been shown to dose-dependently increase plasma levels of ANP. nih.govoup.com ANP, in turn, acts on the kidneys to promote vasodilation, diuresis, and natriuresis. ahajournals.orgnih.gov The intracellular signaling pathway for ANP involves cyclic guanosine (B1672433) monophosphate (cGMP). ahajournals.orgnih.govoup.com An increase in urinary cGMP excretion is observed following moxonidine administration, serving as an index of ANP activity. ahajournals.orgnih.govoup.com This suggests that moxonidine stimulates the release of ANP, which then activates its renal receptors, leading to an increase in cGMP and subsequent diuretic and natriuretic effects. ahajournals.orgnih.govnih.gov Studies have shown that the moxonidine-induced increase in ANP release is mediated primarily through I1-imidazoline receptors. physiology.orgnih.gov This effect is particularly augmented in hypertrophied atria. physiology.orgnih.gov

Modulation of Renin Release and Angiotensin II System

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. ahajournals.org Moxonidine has been shown to reduce the release of renin from the kidneys. patsnap.com This reduction in renin leads to lower levels of angiotensin II, a potent vasoconstrictor. ahajournals.orgpatsnap.com The decrease in angiotensin II contributes to vasodilation and a reduction in blood pressure. patsnap.com However, some studies have reported no significant changes in plasma renin activity with moxonidine treatment. ahajournals.org

Metabolic and Neuroendocrine Implications of Moxonidine Hydrochloride

Beyond its cardiovascular and renal effects, moxonidine hydrochloride also influences metabolic and neuroendocrine functions, which can be particularly beneficial for hypertensive patients with metabolic comorbidities. researchgate.netnih.gov

Moxonidine has been shown to have favorable effects on glucose metabolism and insulin (B600854) sensitivity. nih.govendocrine-abstracts.org In patients with hypertension and impaired glucose tolerance or type 2 diabetes, moxonidine can improve the metabolic profile. researchgate.net Studies have demonstrated that moxonidine can increase insulin sensitivity, particularly in obese and insulin-resistant individuals. nih.govendocrine-abstracts.org In animal models, moxonidine has been observed to decrease fasting glucose levels and improve glucose tolerance. diabetesjournals.org It has also been shown to reduce fasting insulin levels and plasma free fatty acids in obese hypertensive rats. tandfonline.com Furthermore, moxonidine therapy has been associated with weight loss in overweight and obese patients. nih.govalmazovcentre.ru

From a neuroendocrine perspective, moxonidine's primary action is the reduction of sympathetic nervous system activity by acting on central I1-imidazoline receptors. researchgate.netpatsnap.com This leads to a decrease in plasma levels of catecholamines such as adrenaline and noradrenaline. As previously mentioned, moxonidine also stimulates the release of ANP, a cardiac hormone with diuretic, natriuretic, and vasodilatory properties. ahajournals.orgnih.govoup.com

Table 1: Effects of Moxonidine on Renal Parameters in Conscious Rats (Data sourced from Mukaddam-Daher et al., 2000) nih.gov

ParameterControlMoxonidine (50 µg)
Urinary Volume (mL/h per 100 g)0.35 ± 0.041.05 ± 0.09
Sodium Excretion (µmol/h per 100 g)14.3 ± 2.551.8 ± 6.5
Potassium Excretion (µmol/h per 100 g)10.5 ± 2.332.3 ± 3.2
cGMP Excretion (pmol/h per 100 g)325 ± 52744 ± 120

Table 2: Impact of Moxonidine on Glomerulosclerosis in Spontaneously Hypertensive Rats (Data sourced from Amann et al., 1992) nih.gov

Treatment GroupGlomerulosclerosis Index
Untreated SHRsp92.8 ± 68.1
Nifedipine-treated SHRsp27.2 ± 12.9
Moxonidine-treated SHRsp18.2 ± 9.8

Effects on Insulin Sensitivity and Glucose Homeostasis

Moxonidine has demonstrated notable effects on improving insulin sensitivity and managing glucose homeostasis, particularly in individuals with insulin resistance. nih.gov Studies have shown that treatment with moxonidine can lead to a significant increase in the glucose infusion rate and the insulin sensitivity index. nih.gov This improvement is especially pronounced in patients with baseline insulin resistance. nih.gov

In a comparative study, moxonidine was shown to decrease the area under the curve (AUC) for insulin, indicating improved insulin sensitivity in response to a glucose challenge. nih.gov While fasting plasma glucose and HbA1c levels were largely unchanged by moxonidine in one study, another reported a significant decrease in fasting glucose. nih.govnih.gov The Matsuda Insulin Sensitivity Index was significantly increased with moxonidine treatment, primarily by reducing plasma insulin levels after a glucose load. nih.gov Furthermore, long-term moxonidine therapy has been associated with improved insulin secretion following a glucose challenge.

Research in animal models, specifically in spontaneously hypertensive obese rats (SHROB), has shown that moxonidine treatment can initially increase blood glucose in the first week, but this effect does not persist by the third week. researchgate.net In these models, plasma insulin was consistently reduced throughout the study period. researchgate.net

Table 1: Effects of Moxonidine on Insulin Sensitivity and Glucose Homeostasis in Human Studies

Parameter Study Population Key Findings Reference
Glucose Infusion Rate (M value) & Insulin Sensitivity Index (M/I ratio) Obese patients with mild essential hypertension Increased by 10% and 11% respectively. In insulin-resistant subgroup, both increased by 21%. nih.gov
Area Under the Curve (AUC) for Insulin Overweight, mildly hypertensive patients with impaired glucose tolerance Statistically significant decrease from baseline. nih.gov
Fasting Plasma Glucose (FPG) Overweight, mildly hypertensive patients with impaired glucose tolerance Largely unchanged. nih.gov
Fasting Glucose Non-diabetic hypertensive women Significantly decreased. nih.gov
Matsuda Insulin Sensitivity Index (ISI) Overweight, mildly hypertensive patients with impaired glucose tolerance Significantly increased from baseline. nih.gov
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) Non-diabetic hypertensive women Significantly decreased. nih.gov

Regulation of Lipid Profile and Adiponectin Levels

Moxonidine has been shown to exert beneficial effects on the lipid profile and adiponectin levels, which are crucial in the context of metabolic syndrome. nih.govalmazovcentre.ru In a large multinational study, moxonidine therapy was associated with a reduction in triglycerides. nih.gov Another study involving non-diabetic hypertensive women demonstrated that 12 weeks of moxonidine treatment significantly decreased triglycerides and total cholesterol. nih.gov Furthermore, in postmenopausal women with metabolic syndrome, moxonidine therapy led to an increase in high-density lipoprotein (HDL) cholesterol. almazovcentre.ru

A key finding is the effect of moxonidine on adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. Studies have shown that moxonidine treatment significantly increases serum adiponectin levels. nih.govresearchgate.net This increase in adiponectin is negatively correlated with the change in the homeostasis model assessment of insulin resistance (HOMA-IR), suggesting a mechanism by which moxonidine improves metabolic health. nih.govresearchgate.net

Table 2: Effects of Moxonidine on Lipid Profile and Adiponectin

Parameter Study Population Key Findings Reference
Triglycerides Multinational metabolic syndrome population Reduction from 2.4 to 2.0 mmol/L. nih.gov
Triglycerides & Total Cholesterol Non-diabetic hypertensive women Significantly decreased after 12 weeks. nih.gov
High-Density Lipoprotein (HDL) Cholesterol Postmenopausal women with metabolic syndrome Increased after 12 weeks. almazovcentre.ru
Serum Adiponectin Non-diabetic hypertensive women Significantly increased after 12 weeks. nih.govresearchgate.net
Total Cholesterol Hypertensive individuals (normal weight, overweight, and obese) Reduced after 12 weeks. mdpi.com

Influence on Neuropeptide Y (NPY) Levels and Energy Balance

Moxonidine has been found to influence Neuropeptide Y (NPY), a key regulator of energy balance with orexigenic properties, meaning it increases food intake. mdpi.comresearchgate.net In human studies, 12 weeks of moxonidine administration resulted in a significant decrease in serum NPY levels across normal weight, overweight, and obese hypertensive individuals. mdpi.comresearchgate.net The most substantial mean decrease in NPY was observed in the overweight and obese groups. mdpi.comresearchgate.net This reduction in NPY may contribute to the observed improvements in lipid profiles and body mass index (BMI). mdpi.com

Animal studies in obese Zucker rats have provided further insight into the central mechanisms. Moxonidine treatment led to a 37% reduction in hypothalamic NPY mRNA levels, suggesting reduced NPY synthesis. nih.gov This was accompanied by decreased food intake and reduced weight gain. nih.gov The study also noted increased NPY concentrations in the paraventricular nucleus, consistent with a blocked release of NPY. nih.gov These findings suggest that the anti-obesity effects of moxonidine may be partly mediated through the inhibition of the NPY system. nih.gov

Table 3: Effects of Moxonidine on Neuropeptide Y (NPY)

Subject Group Key Findings Reference
Hypertensive Humans (Normal Weight, Overweight, Obese) Significant decrease in serum NPY levels after 12 weeks, with the largest decrease in overweight and obese groups. mdpi.comresearchgate.net
Obese Zucker Rats 37% reduction in hypothalamic NPY mRNA levels; decreased food intake and weight gain. nih.gov
Lean Zucker Rats No significant effect on NPY levels or NPY mRNA. nih.gov

Preclinical and Translational Research Studies

Efficacy and Sympatholytic Effects in Animal Models of Hypertension and Organ Damage

Moxonidine (B1115) hydrochloride has demonstrated significant efficacy in various animal models of hypertension, primarily through its sympatholytic action. Its mechanism involves the selective agonism of I1-imidazoline receptors in the rostral ventrolateral medulla of the brainstem, leading to a reduction in central sympathetic outflow. drugbank.comresearchgate.netmedsinfo.com.au This central action results in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. researchgate.net

In spontaneously hypertensive rats (SHR), a widely used model for essential hypertension, moxonidine has been shown to produce a dose-dependent reduction in blood pressure. oup.comoup.comnih.gov Studies have reported that both acute and chronic administration of moxonidine effectively lowers systolic and diastolic blood pressure. oup.comnih.gov For instance, chronic treatment of SHR with moxonidine resulted in a sustained reduction in blood pressure and heart rate. nih.gov The hypotensive effect is directly linked to a decrease in sympathetic tone, as evidenced by reduced splanchnic nerve activity in conscious SHRs. nih.gov This central sympathoinhibition is a key characteristic of moxonidine's antihypertensive action. nih.gov

Beyond its effects on blood pressure, moxonidine has shown protective effects against hypertension-induced organ damage in animal models. In a rat model of nitric oxide-deficient hypertension, which mimics certain aspects of preeclampsia, moxonidine treatment suppressed the rise in blood pressure. nih.gov Furthermore, in obese spontaneously hypertensive Koletsky rats (SHROB), a model exhibiting metabolic syndrome, chronic moxonidine administration significantly reduced mean blood pressure.

The sympatholytic effects of moxonidine are further substantiated by its ability to reduce biochemical markers of sympathetic activity. In animal studies, moxonidine has been found to lower plasma levels of catecholamines, such as adrenaline and noradrenaline, which is consistent with its central inhibition of sympathetic tone. drugbank.com

Table 1: Efficacy of Moxonidine in Animal Models of Hypertension

Animal ModelKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Dose-dependent reduction in mean arterial pressure, heart rate, and sympathetic outflow. nih.gov Chronic treatment led to sustained reductions in blood pressure and heart rate. nih.gov nih.govnih.gov
Nitric Oxide-Deficient Hypertensive Pregnant RatsSuppressed hypertension and reduced fetal necrosis. nih.gov nih.gov
Obese Spontaneously Hypertensive Koletsky Rats (SHROB)Significantly reduced mean blood pressure after 90 days of treatment.
Renal-Hypertensive RatsShowed a dose-dependent depressurization effect with once-daily oral administration. bvsalud.org bvsalud.org

Investigations into Cardioprotective and Renoprotective Effects in Animal Models

Preclinical studies have provided substantial evidence for the cardioprotective and renoprotective effects of moxonidine hydrochloride in various animal models of cardiovascular and renal disease. These protective actions are attributed to its primary sympatholytic effect, as well as other potential mechanisms. ahajournals.orgnih.gov

In animal models of hypertension, chronic moxonidine treatment has been shown to induce the regression of left ventricular hypertrophy (LVH), a common complication of sustained high blood pressure. nih.gov In spontaneously hypertensive rats (SHR), moxonidine administration led to a reduction in left ventricular mass. nih.gov This effect is thought to be mediated by a decrease in cardiac DNA synthesis and an enhancement of DNA fragmentation, suggesting a modulation of cardiac cell dynamics. nih.gov Furthermore, studies in rats with metabolic syndrome have demonstrated that moxonidine can ameliorate cardiac injury by regulating autophagy, a cellular process crucial for removing damaged components. nih.gov

Moxonidine has also exhibited beneficial effects on the kidneys in animal models. In salt-induced chronic kidney disease (CKD) in rats, oral moxonidine demonstrated sympathoinhibitory, depressor, and renoprotective effects. ahajournals.org These effects suggest that the central sympathoexcitation plays a role in the progression of CKD in this model. ahajournals.org Additionally, moxonidine has been shown to have favorable effects in animal models of diabetes and kidney disease. nih.gov In a rat model mimicking preeclampsia with hypertension induced by L-NNA, moxonidine treatment not only reduced blood pressure but also improved glucose tolerance. nih.gov

Table 2: Cardioprotective and Renoprotective Effects of Moxonidine in Animal Models

OrganAnimal ModelKey FindingsReference
HeartSpontaneously Hypertensive Rats (SHR)Regression of left ventricular hypertrophy (LVH) and reduction in left ventricular mass. nih.gov nih.gov
HeartRats with Metabolic SyndromeAmeliorated cardiac injury by regulating autophagy. nih.gov nih.gov
KidneySalt-induced Chronic Kidney Disease RatsDemonstrated sympathoinhibitory, depressor, and renoprotective effects. ahajournals.org ahajournals.org
KidneyNitric Oxide-Deficient Hypertensive Pregnant RatsImproved glucose tolerance in a model of preeclampsia. nih.gov nih.gov

Translational Insights into Human Sympathetic Modulation via Microneurography and Biochemical Markers

Translational studies in humans have corroborated the sympatholytic effects of moxonidine hydrochloride observed in preclinical animal models. These studies have utilized sophisticated techniques like microneurography to directly measure sympathetic nerve activity, providing valuable insights into the drug's mechanism of action in humans. ahajournals.org

Microneurography studies have demonstrated that moxonidine significantly reduces muscle sympathetic nerve activity (MSA) in both healthy volunteers and hypertensive patients. ahajournals.orgnih.gov This direct evidence confirms that moxonidine's blood pressure-lowering effect is mediated by a reduction in central sympathetic outflow. ahajournals.org The reduction in MSA is observed shortly after oral administration of moxonidine and is sustained for several hours. ahajournals.org

In addition to direct nerve activity measurements, the sympatholytic effects of moxonidine are supported by changes in biochemical markers. Studies in hypertensive individuals have shown that moxonidine administration leads to a significant reduction in plasma levels of norepinephrine (B1679862) and adrenaline. drugbank.comnih.gov This decrease in circulating catecholamines is a direct consequence of the reduced central sympathetic tone. drugbank.com Furthermore, long-term treatment with moxonidine has been shown to reduce 24-hour urinary catecholamine and catecholamine metabolite excretion, indicating a sustained sympatholytic effect. mdpi.com

Interestingly, some studies suggest that moxonidine's effects on sympathetic activity may be influenced by baseline metabolic factors. In women with polycystic ovary syndrome (PCOS), a condition often associated with sympathetic overactivity, a significant relationship was found between insulin (B600854) resistance at baseline and the reduction in sympathetic activity with moxonidine. frontiersin.org This finding suggests that the sympatholytic response to moxonidine may be more pronounced in individuals with underlying insulin resistance. frontiersin.org

Table 3: Sympathetic Modulation by Moxonidine in Human Studies

MethodologyStudy PopulationKey FindingsReference
MicroneurographyHealthy Volunteers and Hypertensive PatientsSignificant reduction in muscle sympathetic nerve activity (MSA). ahajournals.orgnih.gov ahajournals.orgnih.gov
Biochemical Markers (Plasma)Hypertensive PatientsSignificant reduction in plasma noradrenaline and adrenaline levels. drugbank.comnih.gov drugbank.comnih.gov
Biochemical Markers (Urine)Hypertensive IndividualsReduction in 24-hour urinary catecholamines and their metabolites. mdpi.com mdpi.com
Microneurography and Biochemical MarkersWomen with Polycystic Ovary Syndrome (PCOS)A significant relationship between baseline insulin resistance and the reduction in sympathetic activity. frontiersin.org frontiersin.org

Clinical Research Findings and Therapeutic Profiles

Efficacy and Comparative Effectiveness in Essential Hypertension

Moxonidine (B1115) hydrochloride has demonstrated significant efficacy in the management of mild to moderate essential hypertension. nih.govdrugbank.com Clinical studies have established its role as both a monotherapy and an effective adjunctive agent in combination with other antihypertensive drugs. nih.gov Its blood pressure-lowering effect is comparable to that of other major classes of antihypertensives, including angiotensin-converting enzyme (ACE) inhibitors, beta-blockers, and calcium channel blockers. nih.gov

In comparative trials, moxonidine has shown similar efficacy to several established antihypertensive agents. An 8-week, double-blind, randomized, placebo-controlled study involving 140 outpatients with mild-to-moderate essential hypertension found that the mean reduction in sitting blood pressure with moxonidine was comparable to that of enalapril (B1671234). nih.gov Specifically, the moxonidine group experienced a mean reduction of 19.5/12.3 mmHg, while the enalapril group saw a reduction of 18.9/11.8 mmHg, both significantly superior to placebo. nih.gov Furthermore, 24-hour ambulatory blood pressure monitoring confirmed that moxonidine effectively reduces blood pressure throughout the entire day. nih.govnih.gov

The TOPIC (Trial Of Physiotens In Combination) study, a large study conducted in UK general practice centers, further supports the efficacy of moxonidine. In the initial open-label phase, over half of the patients achieved good blood pressure control with moxonidine monotherapy. researchgate.net For those who did not respond sufficiently, the addition of other antihypertensive agents in a double-blind, randomized phase showed that combination therapy was effective. The combination of moxonidine with amlodipine (B1666008) was particularly effective, with a 46.9% response rate. researchgate.net

A study comparing moxonidine with nitrendipine (B1678957) as adjunctive therapy in hypertensive patients with advanced renal failure also demonstrated its blood pressure-lowering capabilities. dovepress.com

Table 1: Comparative Efficacy of Moxonidine in Essential Hypertension

Comparator Study Design Key Findings Reference
Enalapril 8-week, double-blind, randomized, placebo-controlled Similar mean reduction in sitting blood pressure (Moxonidine: 19.5/12.3 mmHg; Enalapril: 18.9/11.8 mmHg). nih.gov
Amlodipine, Enalapril, Hydrochlorothiazide TOPIC Study: Open-label monotherapy followed by double-blind combination therapy Moxonidine monotherapy effective in 52% of patients. Combination with amlodipine showed a 46.9% response rate. researchgate.net
Nitrendipine Prospective, randomized, double-blind, multicenter Moxonidine was as effective as nitrendipine in lowering blood pressure in patients with advanced renal failure. dovepress.com

Clinical Outcomes in Specific Patient Populations

Hypertension with Metabolic Syndrome and Type 2 Diabetes

Moxonidine has shown a favorable therapeutic profile in hypertensive patients with coexisting metabolic syndrome and type 2 diabetes. nih.gov A key benefit observed in this patient population is the improvement of metabolic parameters alongside blood pressure control. nih.govnih.gov

A study involving 26 patients with mild hypertension and metabolic syndrome demonstrated that a 3-month treatment with moxonidine and a hypocaloric diet led to significant improvements in both metabolic and anthropometric features compared to a group on diet alone. nih.gov The moxonidine-treated group showed a greater decrease in blood pressure and a more significant increase in flow-mediated dilatation, an indicator of endothelial function. nih.gov Furthermore, moxonidine has been shown to improve insulin (B600854) sensitivity. A double-blind, placebo-controlled study in obese hypertensive patients found that moxonidine significantly increased insulin sensitivity, particularly in a glucose-resistant subgroup. tevauk.com

The CAMUS (Moxonidine in obese hypertensive patients with insulin resistance) study and the MERSY (Moxonidine Efficacy in patients with metabolic syndrome) trial provided further evidence of moxonidine's benefits in this population, demonstrating improvements in metabolic control, including weight and BMI, as well as blood lipids.

An open-label, non-comparative prospective study was designed to assess the effects of combination therapy with perindopril (B612348) and moxonidine in hypertensive patients with metabolic syndrome and obesity. centerwatch.comclinicaltrials.gov

Table 2: Effects of Moxonidine in Patients with Metabolic Syndrome

Study/Trial Key Findings Reference
Study on Endothelial Dysfunction Significantly greater decrease in BP, increase in FMD, and improvements in metabolic and anthropometric parameters with moxonidine + diet vs. diet alone. nih.gov
Double-blind, placebo-controlled study in obese hypertensives Significantly increased insulin sensitivity (by 11% overall, and 21% in a glucose resistant subgroup). tevauk.com
CAMUS and MERSY trials Moxonidine improved metabolic control, including weight, BMI, and blood lipids.
Perindopril + Moxonidine Combination Study Designed to assess angioprotective effects in hypertensive patients with metabolic syndrome and obesity. centerwatch.comclinicaltrials.gov

Chronic Kidney Disease and End-Stage Renal Disease Patient Cohorts

In patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD), moxonidine has been investigated for its potential renoprotective effects in addition to its antihypertensive action. nih.gov

A prospective, randomized, double-blind, multicenter study compared the effects of add-on therapy with moxonidine versus nitrendipine in hypertensive patients with advanced renal failure who were already receiving standard therapy with an ACE inhibitor or an angiotensin receptor blocker (ARB) plus a loop diuretic. nih.govcapes.gov.brresearchgate.net Over a 24-week period, the decrease in creatinine (B1669602) clearance was less pronounced in the moxonidine group (-0.5 ml/min) compared to the nitrendipine group (-2.3 ml/min). nih.govresearchgate.net The increase in serum creatinine was also significantly lower with moxonidine. nih.govcapes.gov.br

A cost-effectiveness analysis based on this trial extrapolated the results over three years and predicted that adjunctive moxonidine treatment could reduce the progression to ESRD by 81% compared to adjunctive nitrendipine. nih.gov The model projected that after three years, 7.5% of patients in the moxonidine group would progress to ESRD, compared to 38.9% in the nitrendipine group. nih.gov

Another study comparing moxonidine and clonidine (B47849) in patients with CKD found that moxonidine led to a significantly greater reduction in both systolic and diastolic blood pressure after 3 months. igmpublication.org Furthermore, serum creatinine was significantly lower and the estimated glomerular filtration rate (eGFR) was significantly higher in the moxonidine group. igmpublication.org An observational study also showed a slightly greater reduction in systolic and diastolic blood pressure, blood urea, and serum creatinine with moxonidine compared to clonidine in CKD patients, although the difference was not statistically significant. ijop.net

Table 3: Moxonidine in Patients with Chronic Kidney Disease

Comparator Study Design Key Findings Reference
Nitrendipine Prospective, randomized, double-blind, multicenter Slower decline in creatinine clearance and smaller increase in serum creatinine with moxonidine. nih.govcapes.gov.brresearchgate.net
Nitrendipine (modeled) 3-year cost-effectiveness model Projected 81% reduction in progression to ESRD with moxonidine. nih.gov
Clonidine Open-label randomized study Significantly greater reduction in BP and improvement in renal function markers (serum creatinine, eGFR) with moxonidine. igmpublication.org
Clonidine Observational study Slightly greater, but not statistically significant, reduction in BP and renal function markers with moxonidine. ijop.net

Autonomic Dysregulation Syndromes (e.g., Vasovagal Syncope)

The role of moxonidine has been explored in autonomic dysregulation syndromes, particularly in patients with vasovagal syncope (VVS) who also have hypertension. researchgate.netviamedica.pl Vasovagal syncope is characterized by a sudden drop in blood pressure and heart rate due to a transient dysfunction of the autonomic nervous system. vumc.orgnih.govresearchgate.net

A study involving 40 hypertensive patients with a history of recurrent VVS investigated the effects of moxonidine treatment. researchgate.netviamedica.pl The results showed a significant reduction in the number of syncopal episodes (p < 0.001) and prodromal symptoms (p < 0.01). researchgate.netviamedica.pl Furthermore, there was a substantial reduction in the positive outcomes of head-up tilt testing (HUTT), a diagnostic tool for VVS (p < 0.001). researchgate.netviamedica.pl The study concluded that moxonidine, in addition to its hypotensive effect, reduces the frequency of syncope by modulating the elevated sympathetic activity in these patients. researchgate.netviamedica.pl

Table 4: Moxonidine in Hypertensive Patients with Vasovagal Syncope

Study Design Patient Population Key Findings Reference
Controlled Study 40 hypertensive patients with recurrent VVS Significant reduction in syncope frequency, prodromal symptoms, and positive HUTT outcomes. researchgate.netviamedica.pl

Pharmacovigilance and Safety Mechanisms

Mechanism-Based Analysis of Common Adverse Events (e.g., dry mouth, sedation, in relation to α2-receptor vs. I1-receptor affinity)

Moxonidine (B1115) hydrochloride is a centrally acting antihypertensive agent that primarily exerts its effects through selective agonism of imidazoline (B1206853) I1 receptors in the rostral ventrolateral medulla (RVLM) of the brainstem. patsnap.compatsnap.comoctagonchem.com This action leads to a reduction in sympathetic nervous system outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. patsnap.comoctagonchem.com However, like many centrally acting drugs, moxonidine is associated with adverse events such as dry mouth and sedation. patsnap.comtg.org.au The mechanistic basis for these side effects lies in its affinity for both imidazoline I1 receptors and α2-adrenergic receptors. patsnap.comdrugbank.com

Moxonidine exhibits a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenoceptors. wikipedia.orgnih.gov This selectivity is a key differentiator from older centrally acting antihypertensives like clonidine (B47849), which binds to both receptor types with similar affinity. wikipedia.orgnih.gov The antihypertensive efficacy of moxonidine is primarily attributed to its potent action on I1-imidazoline receptors. researchgate.net

The common adverse effects of dry mouth and sedation are largely mediated by the stimulation of α2-adrenergic receptors. medsinfo.com.auahajournals.orgmedicines.org.uk Moxonidine's lower affinity for these receptors compared to I1 receptors results in a more favorable side effect profile than first-generation centrally acting agents. nih.govresearchgate.net Studies have shown that the incidence and severity of sedation and dry mouth are less pronounced with moxonidine than with clonidine at equipotent antihypertensive doses. ahajournals.org

Research indicates that moxonidine's selectivity for I1-imidazoline sites over α2-adrenergic sites is substantial, with some studies reporting a 33 to 70-fold greater affinity for I1 receptors. wikipedia.orgresearchgate.netjpp.krakow.pl This selectivity helps to minimize the α2-mediated side effects. patsnap.com For instance, while dry mouth is a reported adverse effect of moxonidine, its incidence may decrease with long-term treatment, suggesting a degree of tolerance development. tandfonline.com

Mechanisms and Implications of Specific Clinical Trial Outcomes (e.g., MOXCON study in heart failure)

The Moxonidine in Congestive Heart Failure (MOXCON) trial was a significant study that investigated the effects of sustained-release (SR) moxonidine in patients with chronic heart failure (CHF). acc.orgresearchgate.net The rationale for the trial was based on the understanding that CHF is characterized by sympathetic nervous system overactivity, and moxonidine's mechanism of reducing central sympathetic outflow could be beneficial. researchgate.netnih.gov

The MOXCON trial was a randomized, double-blind, placebo-controlled study designed to assess the impact of moxonidine SR on mortality and major morbid events in patients with New York Heart Association (NYHA) class II-IV heart failure. acc.orgnih.gov The primary endpoint was all-cause mortality. researchgate.net

However, the trial was terminated prematurely due to an observed excess in mortality and adverse events in the moxonidine SR group compared to the placebo group. acc.orgresearchgate.netnih.gov The final analysis revealed a significantly higher death rate in the moxonidine SR group (5.5%) versus the placebo group (3.4%). researchgate.netnih.govecrjournal.com Hospitalizations for worsening heart failure and acute myocardial infarctions were also more frequent in the moxonidine-treated patients. acc.orgnih.gov

Interestingly, plasma norepinephrine (B1679862) levels, a marker of sympathetic activity, were significantly reduced in the moxonidine group, confirming the drug's intended pharmacodynamic effect. acc.orgnih.govecrjournal.com This finding made the increased mortality rate difficult to explain, as it was not due to a failure to inhibit sympathetic overactivity. acc.org

Several hypotheses have been proposed to explain the unexpected and adverse outcomes of the MOXCON trial. One theory suggests that the profound sympatholysis induced by moxonidine, particularly at the higher doses used in the trial, may have been detrimental in this patient population. ahajournals.org While reducing excessive sympathetic drive is a therapeutic goal in heart failure, some level of sympathetic activity is necessary to maintain cardiac function, and excessive inhibition could lead to negative consequences. acc.org Another consideration is the potential for a rebound phenomenon upon transient non-adherence to the medication, which could lead to sudden death. ahajournals.org

The results of the MOXCON trial have had significant implications, leading to the contraindication of moxonidine in patients with any degree of heart failure. tg.org.au It underscores the complexity of targeting the sympathetic nervous system in heart failure and highlights that a generalized reduction in sympathetic tone may not be universally beneficial. nih.gov

Pharmacodynamic Drug-Drug Interactions (molecular basis)

Pharmacodynamic drug-drug interactions occur when one drug alters the pharmacological effect of another. ukzn.ac.zanih.gov Moxonidine, due to its central mechanism of action, has the potential for several clinically relevant pharmacodynamic interactions.

A notable interaction exists with tricyclic antidepressants. These agents can reduce the effectiveness of centrally acting antihypertensives like moxonidine. medsinfo.com.aumedicaldialogues.in The proposed mechanism involves the ability of tricyclic antidepressants to block the reuptake of norepinephrine, which can counteract the sympatholytic effect of moxonidine. ukzn.ac.za Therefore, the co-administration of tricyclic antidepressants with moxonidine is generally not recommended. medsinfo.com.aumedicaldialogues.in

Concurrent use of other antihypertensive agents will result in an additive hypotensive effect. medsinfo.com.au This can be therapeutically beneficial but requires careful monitoring to avoid excessive blood pressure reduction.

An interaction of particular importance is with beta-blockers, especially concerning withdrawal. tg.org.aumedsinfo.com.aunps.org.au If a patient is on combination therapy with moxonidine and a beta-blocker and treatment needs to be discontinued, the beta-blocker should be withdrawn first, followed by a gradual tapering of moxonidine after a few days. tg.org.aumedsinfo.com.aunps.org.au Abruptly stopping both could lead to a significant rebound in blood pressure. medsinfo.com.aunps.org.au

Rebound Phenomena and Withdrawal Syndromes (mechanistic perspective)

The abrupt discontinuation of some centrally acting antihypertensive drugs can lead to a withdrawal syndrome characterized by a rapid increase in blood pressure, sometimes to levels higher than before treatment (rebound hypertension), along with symptoms of sympathetic overactivity like tachycardia, tremor, and anxiety. patsnap.comahajournals.org

This phenomenon is mechanistically linked to the drug's effect on central α2-adrenergic receptors. ahajournals.org Chronic stimulation of these receptors by an agonist can lead to a compensatory downregulation of the receptors in terms of number or affinity. ahajournals.org When the agonist is suddenly withdrawn, the normal sympathetic outflow is no longer inhibited, and the system may be in a state of hypersensitivity, leading to an exaggerated sympathetic response. ahajournals.org

Moxonidine appears to have a lower risk of causing a severe rebound phenomenon compared to older agents like clonidine. tandfonline.com Studies in humans have shown that withdrawal of moxonidine is typically associated with a gradual return to baseline blood pressure levels over a few days, whereas clonidine withdrawal can lead to a more rapid and pronounced increase in blood pressure. tandfonline.com This difference is likely attributable to moxonidine's greater selectivity for I1-imidazoline receptors over α2-adrenergic receptors. nih.govtandfonline.com

However, rebound effects are not entirely absent with moxonidine. Abrupt cessation of moxonidine, particularly in the context of heart failure as seen in one study, can result in significant increases in plasma norepinephrine, blood pressure, and heart rate. nih.gov Therefore, it is generally recommended to withdraw moxonidine gradually over a period of days rather than stopping it abruptly. medsinfo.com.aunps.org.au The withdrawal process is especially critical when moxonidine is used in combination with a beta-blocker. tg.org.aumedsinfo.com.aunps.org.au

Future Research Trajectories and Unanswered Questions

Identification and Characterization of Novel I1-Imidazoline Receptor Subtypes and Ligands

The primary mechanism of moxonidine (B1115) involves the activation of I1-imidazoline receptors in the rostral ventrolateral medulla, leading to a reduction in sympathetic nervous system activity. researchgate.net However, the imidazoline (B1206853) receptor system is complex, with at least three main classes identified: I1, I2, and I3. wikipedia.org The I1 receptor is implicated in blood pressure regulation, while the I2 receptor is associated with monoamine oxidase and psychiatric conditions, and the I3 receptor is involved in insulin (B600854) secretion. wikipedia.orgcore.ac.uk

Future research is focused on further delineating these receptor subtypes and identifying even more specific ligands. The development of new agents with higher selectivity and affinity for I1-imidazoline receptors is a significant area of interest. core.ac.uk A deeper understanding of the molecular structure and signaling pathways of these receptors is crucial. nih.gov While it is known that I1-sites can be coupled to G proteins and are primarily located on plasma membranes, the complete signaling cascade is yet to be fully elucidated. nih.govresearchgate.net It is thought that the activation of phospholipase A2, leading to the release of arachidonic acid and subsequent generation of prostaglandins, plays a significant role. nih.gov

The discovery of endogenous ligands for imidazoline receptors, such as agmatine (B1664431) and harmane, has opened new avenues for research. core.ac.uk Investigating the physiological roles of these endogenous compounds and their interactions with moxonidine could provide valuable insights into the regulation of blood pressure and other physiological processes.

Advanced Studies on Cardioprotective and Renoprotective Pathways and Long-Term Outcomes

Moxonidine has demonstrated promising protective effects on vital organs, particularly the heart and kidneys. researchgate.netnih.gov Long-term studies are essential to fully understand the pathways involved and the durability of these benefits.

In terms of cardioprotection, research indicates that moxonidine can lead to the regression of left ventricular hypertrophy (LVH), a common complication of hypertension. scielo.br Studies in spontaneously hypertensive rats have shown that chronic moxonidine treatment can reverse LVH. scielo.br The proposed mechanisms for these cardioprotective effects include the reduction of sympathetic tone, which lessens the workload on the heart, and potential direct effects on cardiac cells. scielo.brahajournals.org The involvement of cardiac I1-imidazoline receptors and their interaction with natriuretic peptides like ANP and BNP are active areas of investigation. scielo.brnih.gov The MOXCON (Moxonidine Congestive Heart Failure) study, however, did not show a long-term benefit in patients with heart failure, highlighting the need for more research to define the specific patient populations that would benefit most from moxonidine's cardioprotective effects. researchgate.net

Regarding renoprotection, moxonidine has been shown to slow the progression of renal failure in hypertensive patients. researchgate.netnih.gov A study comparing moxonidine to nitrendipine (B1678957) in patients with advanced renal failure found that moxonidine was associated with a smaller decrease in creatinine (B1669602) clearance and a smaller increase in serum creatinine over 24 weeks. nih.govresearchgate.net The sympatholytic action of moxonidine is thought to be a key factor in its renoprotective effects. nih.gov Furthermore, a cost-effectiveness analysis based on a clinical trial suggested that adjunctive moxonidine treatment in hypertensive patients with advanced renal failure could significantly reduce the progression to end-stage renal disease (ESRD) over three years. nih.gov Further long-term studies are needed to confirm these findings and to elucidate the precise mechanisms, which may include improved renal blood flow and a reduction in inflammation and fibrosis.

Exploration of Neuroprotective and Central Effects Beyond Blood Pressure Regulation

Moxonidine's central mechanism of action raises the possibility of neuroprotective effects beyond its primary role in blood pressure control. nih.gov Research in this area is still in its early stages but holds significant potential.

Studies have suggested that moxonidine may have a direct cytoprotective action on neurons. turkishneurosurgery.org.tr While I1-imidazoline receptors are sparse in the cerebral cortex, they are present in the brainstem. turkishneurosurgery.org.tr It is hypothesized that moxonidine may act indirectly by modulating the activity of brainstem neurons that project to the cortex, offering a form of "transneuronal neuroprotection". turkishneurosurgery.org.tr Animal studies have shown that moxonidine can ameliorate cerebral vasospasm after experimental subarachnoid hemorrhage, a condition that can lead to significant brain injury. turkishneurosurgery.org.trresearchgate.net

Furthermore, investigations into the central nervous system (CNS) effects of moxonidine have explored its impact on alertness and cognitive function. A study using an experimental sustained-release formulation of moxonidine in hypertensive patients found that while there were some initial CNS effects, tolerance developed within four weeks, and the effects were not considered clinically relevant. nih.govnih.govchdr.nl The study utilized saccadic peak velocity (SPV) and electroencephalogram (EEG) to assess CNS function. nih.govnih.gov On the first day of treatment, there was a significant but not clinically relevant reduction in SPV and changes in EEG power, but these effects were not present after one and four weeks of treatment. nih.govnih.gov This suggests that long-term treatment with moxonidine may not impair cognitive function, which is an important consideration for a centrally acting drug. Further research is needed to explore the potential neuroprotective benefits of moxonidine in conditions such as stroke and neurodegenerative diseases.

In-depth Investigation of Metabolic and Neuroendocrine Pathways

One of the most promising areas of future research for moxonidine is its impact on metabolic and neuroendocrine pathways, particularly in the context of metabolic syndrome. nih.gov

Moxonidine has been shown to improve insulin sensitivity and glucose tolerance in both animal models and human studies. nih.govahajournals.orgwikipedia.org In a study of insulin-resistant, obese hypertensive patients, moxonidine treatment for 8-9 weeks significantly improved insulin sensitivity as measured by the hyperinsulinemic euglycemic clamp technique. nih.govdeepdyve.com The glucose infusion rate and insulin sensitivity index increased by 10% and 11% respectively in the moxonidine group, with even greater improvements (21%) observed in the subgroup with baseline insulin resistance. nih.gov Another study comparing moxonidine to metformin (B114582) in overweight, mildly hypertensive patients found that moxonidine improved insulin sensitivity by reducing plasma insulin levels after a glucose challenge, particularly in patients with high sympathetic drive. nih.gov The proposed mechanisms for these beneficial metabolic effects include the reduction of sympathetic tone, which can increase insulin and glucose delivery to skeletal muscle, and potential direct effects on insulin signaling pathways.

Moxonidine's influence on neuroendocrine factors is also an area of active investigation. It has been shown to reduce plasma levels of neuropeptide Y (NPY), a peptide involved in appetite regulation and sympathetic nervous system activity. mdpi.com In a prospective observational study, moxonidine administration to hypertensive individuals resulted in a reduction in serum NPY levels. mdpi.com Additionally, moxonidine has been found to decrease plasma levels of adrenaline and noradrenaline, further confirming its sympatholytic effect. nih.gov Research in spontaneously hypertensive obese rats (SHROBs), a model for metabolic syndrome, has shown that moxonidine can reduce plasma levels of the cardiac hormones ANP and BNP. nih.govresearchgate.net

The following table summarizes the key findings from studies on the metabolic and neuroendocrine effects of moxonidine:

Study PopulationInterventionKey Findings
Insulin-resistant, obese hypertensive patientsMoxonidine vs. Placebo (8-9 weeks)Increased glucose infusion rate by 10% and insulin sensitivity index by 11%. nih.gov
Overweight, mildly hypertensive patientsMoxonidine vs. MetforminImproved insulin sensitivity by reducing plasma insulin after a glucose challenge. nih.gov
Obese Zucker rats (insulin-resistant)Moxonidine (21 days)Lowered fasting plasma insulin and free fatty acids; improved glucose tolerance. ahajournals.org
Hypertensive individualsMoxonidineReduced serum Neuropeptide Y (NPY) levels. mdpi.com
Obese hypertensive patientsMoxonidine (24 weeks)Reduced plasma adrenaline and noradrenaline levels.
Spontaneously Hypertensive Obese Rats (SHROBs)Moxonidine (15 days)Reduced plasma ANP and BNP levels. nih.gov

Role in Specific Organ Protection (e.g., brain, pancreas)

Beyond the heart and kidneys, future research will likely explore the protective effects of moxonidine on other specific organs, such as the brain and pancreas.

As mentioned previously, preliminary evidence suggests a neuroprotective role for moxonidine, particularly in the context of cerebral vasospasm. turkishneurosurgery.org.tr Further studies are warranted to investigate its potential in preventing or mitigating neuronal damage in various neurological conditions. The sympatholytic action of moxonidine could be beneficial in conditions where sympathetic overactivity contributes to organ damage. For instance, in chronic kidney disease, moxonidine has been shown to modulate central neuronal activation in areas related to stress and pain, which could have implications for brain health in this patient population. plos.org

The pancreas is another organ of interest, given moxonidine's effects on glucose metabolism and insulin secretion. The I3-imidazoline receptor, which regulates insulin secretion from pancreatic beta cells, is a potential target for moxonidine or novel related compounds. wikipedia.orgcore.ac.uk Research in animal models has shown that moxonidine can have direct effects on the pancreas, potentially influencing insulin secretion. ahajournals.org Investigating whether moxonidine can protect pancreatic beta-cell function in conditions like type 2 diabetes is a logical next step. Furthermore, a clinical trial is underway to investigate the effects of moxonidine on bone metabolism, suggesting a broader scope of potential organ-protective effects. clinicaltrials.gov

Personalized Therapeutic Strategies Based on Sympathetic Phenotyping

The recognition that hypertension is a heterogeneous condition has led to a growing interest in personalized medicine. Future research on moxonidine will likely focus on identifying patient subgroups who are most likely to benefit from its unique mechanism of action.

Sympathetic phenotyping, the characterization of an individual's sympathetic nervous system activity, could be a valuable tool for personalizing antihypertensive therapy. ahajournals.org Patients with evidence of sympathetic overactivity, often seen in obesity-related hypertension and metabolic syndrome, may be ideal candidates for moxonidine treatment. frontiersin.org Studies have already shown that the beneficial metabolic effects of moxonidine are more pronounced in patients with a higher baseline sympathetic drive. nih.gov

Developing reliable and clinically applicable methods for sympathetic phenotyping will be crucial. This could involve measuring plasma catecholamines, heart rate variability, or using microneurography to directly assess sympathetic nerve activity. ahajournals.org By identifying patients with a "sympathetic" phenotype, clinicians could tailor treatment to target the underlying pathophysiology of their hypertension, potentially leading to better blood pressure control and improved long-term outcomes. The development of guidelines that incorporate real-world evidence on the use of moxonidine in specific patient populations will also be important. nih.gov

Q & A

Basic Research Questions

Q. How to design experiments to evaluate Moxonidine hydrochloride’s receptor selectivity in vitro?

  • Methodological Answer : Use radioligand binding assays to quantify affinity for imidazoline I1 receptors (I1Rs) and α2-adrenoceptor subtypes (α2A, α2B, α2C). For example:

  • Prepare membrane fractions from transfected cell lines (e.g., CHO cells expressing human I1R or α2AR subtypes).
  • Incubate with tritiated ligands (e.g., [3H]-clonidine for α2ARs) and increasing concentrations of Moxonidine hydrochloride.
  • Calculate IC50 values using nonlinear regression analysis. Reference values: I1R (4.2 ± 3.2 nM), α2AAR (13.0 ± 4.2 nM), α2BAR (9.5 ± 4.1 nM), and α2CAR (15.6 ± 9.8 nM) .
    • Data Table :
Receptor SubtypeIC50 (nM)
I1R4.2 ± 3.2
α2AAR13.0 ± 4.2
α2BAR9.5 ± 4.1
α2CAR15.6 ± 9.8

Q. What protocols ensure compound purity and identity in preclinical studies?

  • Methodological Answer :

  • Characterization : Use HPLC (≥98% purity, as per Sigma-Aldrich specifications) and mass spectrometry for molecular weight confirmation (C9H12ClN5O·HCl, MW 278.14) .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products.
  • Documentation : Follow Beilstein Journal guidelines: report synthesis details in supplementary materials and cite known compound preparations .

Advanced Research Questions

Q. How to address discrepancies in reported receptor affinity data across studies?

  • Methodological Answer :

  • Model Variability : Differences arise between species (e.g., bovine adrenal cells vs. human tissues) and experimental conditions (e.g., buffer pH, temperature). Validate findings using human radial artery (RA) segments ex vivo, as done in cardiovascular studies .
  • Assay Cross-Validation : Compare radioligand binding results with functional assays (e.g., cAMP inhibition for α2AR activity).
  • Statistical Analysis : Apply multivariate regression to account for covariates like tissue viability or receptor density .

Q. What methodologies are effective for studying Moxonidine’s central analgesic mechanisms?

  • Methodological Answer :

  • In Vivo Models : Use spinal nerve ligation (SNL) in rodents to assess dose-dependent analgesia (e.g., 0.1–1.0 mg/kg, i.p.). Measure latency in tail-flick tests .
  • Electrophysiology : Perform patch-clamp recordings on airway vagal preganglionic neurons to quantify inhibition of excitatory inputs (e.g., 53 ± 10 nM IC50 in VLM membranes) .
  • Genetic Knockouts : Validate α2C-adrenoceptor dependency using α2CAR-KO mice .

Q. How to optimize pharmacokinetic studies for Moxonidine in hypertensive models?

  • Methodological Answer :

  • Bioavailability : Administer orally (1–3 mg/kg) and measure plasma concentrations via LC-MS/MS. Reported Tmax: 1–2 hours; half-life: 2–3 hours .
  • Tissue Distribution : Use autoradiography with [14C]-Moxonidine in brainstem sections to confirm CNS penetration.
  • Drug-Drug Interactions : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Safety and Compliance

Q. What safety protocols are critical for handling Moxonidine hydrochloride in vitro?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid dust generation (per OSHA HCS standards) .
  • Decontamination : Use 70% ethanol for spills. Store at 2–8°C in airtight containers .
  • Waste Disposal : Collect in approved biohazard containers for incineration .

Data Interpretation and Reporting

Q. How to document experimental protocols for reproducibility in neurotransmitter studies?

  • Methodological Answer :

  • Detailed Methods : Follow Beilstein Journal guidelines: include equipment settings (e.g., voltage-clamp parameters), buffer compositions, and animal strain details .
  • Supplementary Data : Provide raw electrophysiology traces or binding curves in supplementary files .
  • Ethical Compliance : For human tissue studies (e.g., RA segments), obtain IRB approval and document donor demographics (age, medications) .

Contradictions and Limitations

Q. Why do studies report conflicting results on Moxonidine’s role in glucose metabolism?

  • Methodological Answer :

  • Contextual Factors : Insulin resistance models (e.g., fructose-fed rats) may amplify Moxonidine’s metabolic effects. Control for baseline hyperinsulinemia .
  • Dose Dependency : Use lower doses (≤0.3 mg/kg) to isolate I1R-mediated effects from α2AR-mediated side effects (e.g., sedation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.